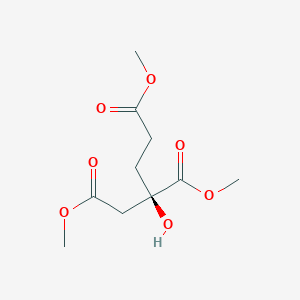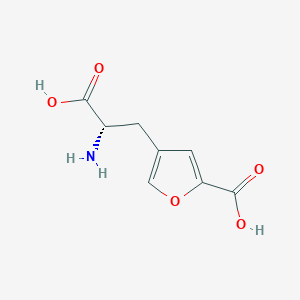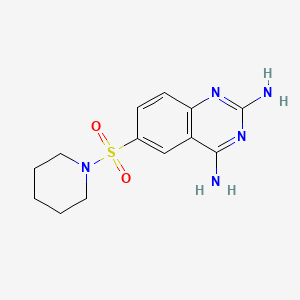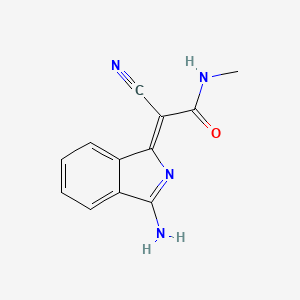![molecular formula C22H22N4O B12925883 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one CAS No. 88300-48-5](/img/structure/B12925883.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one is a complex organic compound that features a piperidin-4-one core substituted with a 1,2,4-triazine ring and two 4-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one typically involves a multi-step process. One common method starts with the preparation of the piperidin-4-one core, which can be achieved through a Mannich reaction involving p-anisaldehyde, acetone, and ammonium acetate trihydrate . The resulting intermediate is then subjected to further reactions to introduce the 1,2,4-triazine ring and the 4-methylphenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazine ring or the piperidin-4-one core.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings or the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while reduction could lead to partially or fully reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one involves its interaction with molecular targets in biological systems. The triazine ring and the piperidin-4-one core are key structural features that enable the compound to bind to specific enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: This compound shares a similar piperidin-4-one core but has methoxy groups instead of methyl groups on the phenyl rings.
1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans): This compound features a biphenyl core with formazan groups, showing structural similarities in the aromatic substitution pattern.
Uniqueness
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one is unique due to the presence of both the triazine ring and the piperidin-4-one core, which confer distinct chemical and biological properties
Propiedades
| 88300-48-5 | |
Fórmula molecular |
C22H22N4O |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one |
InChI |
InChI=1S/C22H22N4O/c1-15-3-7-17(8-4-15)20-21(18-9-5-16(2)6-10-18)24-25-22(23-20)26-13-11-19(27)12-14-26/h3-10H,11-14H2,1-2H3 |
Clave InChI |
DEEJVIOMUWUQFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(=O)CC3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)



![2-((4-Oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)ethyl acetate](/img/structure/B12925819.png)
![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-](/img/structure/B12925822.png)

![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
